4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
CAS No.:
Cat. No.: VC15310919
Molecular Formula: C20H18ClN3O2
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18ClN3O2 |
|---|---|
| Molecular Weight | 367.8 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C20H18ClN3O2/c1-2-11-24-19(12-7-9-13(21)10-8-12)16-17(22-23-18(16)20(24)26)14-5-3-4-6-15(14)25/h3-10,19,25H,2,11H2,1H3,(H,22,23) |
| Standard InChI Key | JZPYRRLAQYEIEV-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Formula and Molecular Weight
-
Chemical Formula: CHClNO
-
Molecular Weight: Approximately 373.8 g/mol (estimated based on similar compounds)
Synthesis
The synthesis of pyrrolopyrazoles typically involves multi-step reactions starting from simpler heterocyclic compounds. For similar compounds, synthesis often begins with the formation of the pyrazole ring, followed by incorporation of the pyrrole moiety through various cyclization reactions.
Biological Activities
Pyrrolopyrazoles have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While specific data on 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is not available, related compounds have shown promising results in these areas.
Anticancer Activity
-
Mechanism: Potential anticancer activity could involve inhibition of enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest.
-
Related Compounds: Some pyrrolopyrazoles have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.
Antimicrobial Activity
-
Mechanism: Antimicrobial effects might arise from interference with microbial metabolic pathways or cell wall synthesis.
-
Related Compounds: Certain pyrrolopyrazoles have shown efficacy against bacterial and fungal pathogens.
Data Tables
Given the lack of specific data on 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one, the following table summarizes general properties and potential applications of related pyrrolopyrazoles:
| Property/Application | Description |
|---|---|
| Chemical Structure | Complex heterocyclic structure with potential for diverse biological activities. |
| Synthesis | Typically involves multi-step reactions starting from simpler heterocycles. |
| Anticancer Activity | Potential to inhibit cancer cell proliferation through various mechanisms. |
| Antimicrobial Activity | May interfere with microbial metabolic pathways or cell wall synthesis. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume